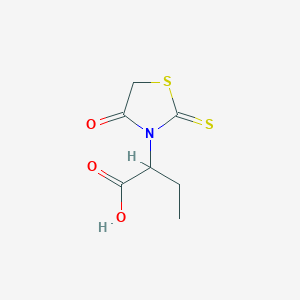

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Übersicht

Beschreibung

“2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is a derivative of thiazolidinone . Thiazolidinone motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They exhibit a wide range of pharmacological activities .

Synthesis Analysis

Thiazolidinone motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

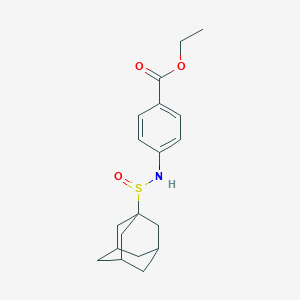

The molecular structure of “2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is characterized by a five-membered heterocycle system having the formula C6H7NO3S2 .

Chemical Reactions Analysis

Thiazolidinone motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .

Wissenschaftliche Forschungsanwendungen

Drug Design and Combinatorial Libraries

These compounds are important in the design of biologically active compounds due to their activated methylene group and highly reactive carboxylic group, making them convenient building blocks for combinatorial libraries .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor properties. For example, certain esters and amides derived from this compound have been predicted to have drug likeness and physicochemical properties conducive to antitumor activity .

Antioxidant Activity

Some derivatives have shown the ability to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in cancerous tissue, indicating potential antioxidant activity .

Anticonvulsant Activity

Certain derivatives have exhibited weak anticonvulsant activity, which could be further explored for potential therapeutic applications .

Synthesis of Bioactive Molecules

The compound has been used in multicomponent reactions for the synthesis of potentially bioactive molecules such as dihydropyrimidin-2 (1H)-ones/thione/imine .

Inhibition of Aldose Reductase

Derivatives have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, with some compounds being more potent than existing inhibitors .

Synthesis, Physicochemical Properties, Drug Likeness, and Antitumor … - Springer Synthesis and Antioxidant Activity of 2-Thioxo-1,2,3,4 … - Springer Synthesis and Anticonvulsant Activity of New 2-(4-Oxo-2-Thioxo-1,4 … - Springer One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3 … - Springer (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective … - Europe PMC

Wirkmechanismus

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .

Mode of Action

It is known that 1,3-thiazolidin-4-one derivatives, which include this compound, exhibit various biological activities . They are subjects of extensive pharmacological studies .

Biochemical Pathways

Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Action Environment

It is known that the reaction of similar compounds with ethanol and amines to obtain the corresponding ester and amides was found to be optimal in water . This suggests that the compound’s action may be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBLGBOIVVEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)

![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)

![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)

![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)